![molecular formula C19H21N3O3S3 B2356021 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(isopropylthio)benzamide CAS No. 923121-98-6](/img/structure/B2356021.png)
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(isopropylthio)benzamide
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Description
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(isopropylthio)benzamide, commonly known as DBCO-PEG4-Isopropylthiol, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of benzamide and isopropylthiol, with a benzo[d]thiazol-2-yl group attached to the nitrogen atom of the sulfonamide group.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Benzamide Nonsteroidal Anti-Inflammatory Drugs : Researchers synthesized compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, identifying N-(thiazol-2-yl)-3-(N,N-dimethylamino)benzamide and similar compounds. They showed anti-inflammatory activity, with no adverse effects on myocardial function in some concentrations (Lynch et al., 2006).
Antifungal Agents Synthesis : New 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives were synthesized, characterized, and screened for antifungal activity (Narayana et al., 2004).
Antimicrobial and Anticancer Research
Antibacterial and Antifungal Studies : Novel heterocyclic compounds including N-(benzo[d]thiazol-2-yl) derivatives were synthesized and exhibited antibacterial and antifungal activities against various strains (Patel et al., 2015).
Antibacterial Activity and Toxicity Evaluation : A study on 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl) derivatives revealed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells (Palkar et al., 2017).
Evaluation of Anticancer Activity : Schiff’s bases containing thiadiazole and benzamide groups were synthesized and evaluated for anticancer activity against various human cancer cell lines, showing promising results (Tiwari et al., 2017).
PET Imaging of Metabotropic Glutamate 1 Receptor : N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl) derivatives were synthesized for PET imaging of mGlu1 receptor in the brain, indicating potential applications in neuroimaging (Fujinaga et al., 2012).
Corrosion Inhibition and Gelation Properties
Corrosion Inhibition Study : Benzothiazole derivatives were investigated for their corrosion inhibiting effects against steel in acidic solutions, showing high efficiency and stability (Hu et al., 2016).
Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives were synthesized and examined for gelation behavior, showing potential in creating stable gels with multiple non-covalent interactions (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-propan-2-ylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S3/c1-12(2)26-14-7-5-6-13(10-14)18(23)21-19-20-16-9-8-15(11-17(16)27-19)28(24,25)22(3)4/h5-12H,1-4H3,(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRNBUBPVCMLMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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